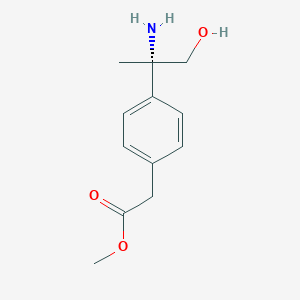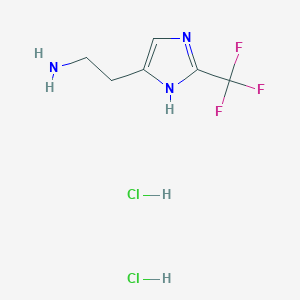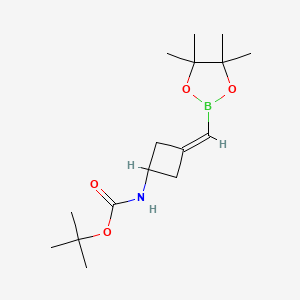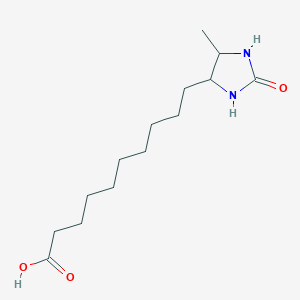
10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid is a chemical compound characterized by its unique structure, which includes an imidazolidinone ring attached to a decanoic acid chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid typically involves the formation of the imidazolidinone ring followed by the attachment of the decanoic acid chain. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further modified to introduce the decanoic acid moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The imidazolidinone ring and decanoic acid chain can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the imidazolidinone ring or decanoic acid chain.
Wissenschaftliche Forschungsanwendungen
10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of functional materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring can form hydrogen bonds and other interactions with these targets, modulating their activity. The decanoic acid chain may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid
- 10-(5-Methyl-2-oxoimidazolidin-4-yl)undecanoic acid
- 10-(5-Methyl-2-oxoimidazolidin-4-yl)dodecanoic acid
Uniqueness
10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid is unique due to its specific chain length and the presence of the imidazolidinone ring. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
88193-35-5 |
|---|---|
Molekularformel |
C14H26N2O3 |
Molekulargewicht |
270.37 g/mol |
IUPAC-Name |
10-(5-methyl-2-oxoimidazolidin-4-yl)decanoic acid |
InChI |
InChI=1S/C14H26N2O3/c1-11-12(16-14(19)15-11)9-7-5-3-2-4-6-8-10-13(17)18/h11-12H,2-10H2,1H3,(H,17,18)(H2,15,16,19) |
InChI-Schlüssel |
CWJLXYZJALGXTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(NC(=O)N1)CCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


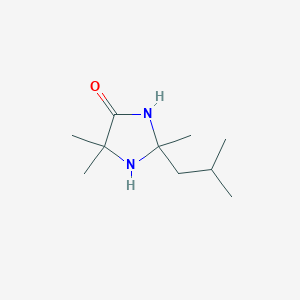
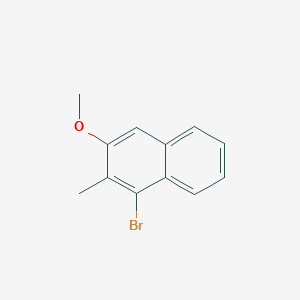
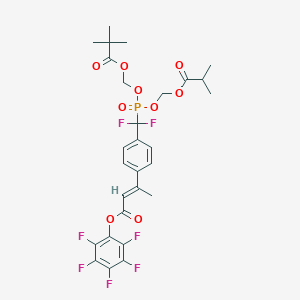
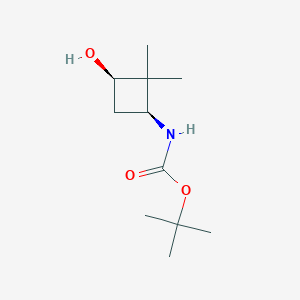
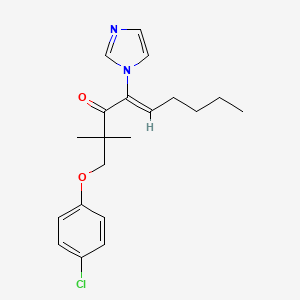
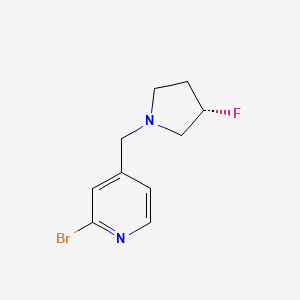
![(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B15219409.png)


![4-[2-(Pyrazin-2-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B15219427.png)
![2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid](/img/structure/B15219433.png)
